

# A Comprehensive Guide to the Preclinical Pharmacokinetics of Nabiximols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sativex*

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This technical guide provides an in-depth overview of the pharmacokinetics of nabiximols (trade name **Sativex®**), an oromucosal spray with a fixed 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), in key preclinical animal models. The following sections detail the pharmacokinetic profiles of THC and CBD in various species, outline the experimental methodologies employed in these studies, and present visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the preclinical behavior of this cannabinoid-based medicine.

## Pharmacokinetic Profiles in Preclinical Models

The preclinical evaluation of nabiximols has been conducted in a range of animal models to characterize the absorption, distribution, metabolism, and excretion (ADME) of its principal components, THC and CBD. These studies are crucial for understanding the translation of its therapeutic effects and safety profile to human clinical trials.

### Rodent Models: Rats

Rats are a common model for initial pharmacokinetic screening. Studies have investigated various routes of administration, including oral, intraperitoneal, and pulmonary, to understand how the delivery method affects the bioavailability and disposition of THC and CBD.

Table 1: Pharmacokinetic Parameters of THC and CBD in Rats Following a Single Administration

Analyte	Dose & Route	Cmax (ng/mL)	Tmax (h)	AUC (ng/mL·h)	Half-life (t½) (h)	Reference
THC	10 mg/kg (oral)	26.19	2	185.92	-	[1]
CBD	10 mg/kg (oral)	333.62	2	1287.65	-	[1]
THC	1 mg/kg (IM)	~6.0-11 (24h post-dose)	-	-	-	[2]
CBD	3 mg/kg (IM)	~9.7-19 (24h post-dose)	-	-	-	[2]

Note: Data presented as mean values. "-" indicates data not reported in the cited source.

## Lagomorph Models: Rabbits

Rabbits have also been utilized to study the pharmacokinetics of cannabinoids. A study investigating the oral administration of a CBD- and cannabidiolic acid (CBDA)-rich hemp oil in New Zealand White rabbits provided key insights into the absorption of these compounds.

Table 2: Pharmacokinetic Parameters of CBD and THC in Rabbits Following Oral Administration

Analyte	Dose	Cmax (ng/mL)	Tmax (h)	AUC <sub>0-∞</sub> (h·ng/mL)	Half-life (t½) (h)	Reference
CBD	15 mg/kg	30.4	3.78	179.8	7.12	[3]
CBDA	16.4 mg/kg	2573	1.07	12286	3.26	[3]

Note: Data are from a study where the compounds were administered without food.[3]

## Canine Models: Dogs

The dog is another important non-rodent species in preclinical drug development. Pharmacokinetic studies of **Sativex®** in dogs have provided valuable data on the sublingual absorption of THC and CBD.

Table 3: Pharmacokinetic Parameters of THC and CBD in Dogs Following Sublingual Administration of **Sativex®**

Analyte	Dosing Regimen	Cmax (ng/mL)	Tmax (h)	AUC (ng/mL·h)	Reference
THC	Single Dose (3 sprays)	18.5	2	94.9	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CBD	Single Dose (3 sprays)	10.5	2	60.4	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
THC	Multiple Dose (3 sprays daily for 14 days)	24.5	1	-	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CBD	Multiple Dose (3 sprays daily for 14 days)	15.2	1	-	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>

Note: "-" indicates data not reported in the cited source.

## Non-Human Primate Models

Non-human primates, due to their physiological similarity to humans, are a critical model in late-stage preclinical development. Studies in cynomolgus and squirrel monkeys have explored the pharmacokinetics of orally and intramuscularly administered cannabinoids.

Table 4: Pharmacokinetic Parameters of THC and CBD in Non-Human Primates

Species	Analyte	Dose & Route	Cmax (ng/mL)	Tmax (h)	AUC (ng/mL·h)	Half-life (t <sub>1/2</sub> ) (h)	Reference
Cynomolgus Macaque	THC	8 mg/kg (oral)	4.80	2	-	-	[7][8]
Cynomolgus Macaque	CBD	8 mg/kg (oral)	-	1-2	-	5.57-5.81	[7]
Squirrel Monkey	THC	1 mg/kg (IM, daily)	6.0-11 (at 24h)	-	-	-	[2]
Squirrel Monkey	CBD	3 mg/kg + 1 mg/kg THC (IM, daily)	9.7-19 (at 24h)	-	-	-	[2]

Note: Data presented as mean values. "-" indicates data not reported in the cited source.

## Experimental Protocols

The methodologies employed in the cited preclinical studies are crucial for the interpretation of the pharmacokinetic data. Below are detailed descriptions of representative experimental protocols.

## Animal Models and Housing

- **Rats:** Male Sprague Dawley rats were often used. They were housed in controlled environments with standard light-dark cycles and access to food and water ad libitum, except when fasting was required for the study.
- **Rabbits:** New Zealand White rabbits were used in a study where they were housed individually with a regular light-dark cycle and free access to food and water, except during the fasting period prior to drug administration.[3]

- **Dogs:** Adult Beagle dogs were used and housed in conditions compliant with animal welfare regulations.
- **Non-Human Primates:** Juvenile male cynomolgus macaques and adolescent squirrel monkeys were housed in social groups or individually, with environmental enrichment and access to standard primate chow and water.

## Drug Administration and Dosing

- **Nabiximols (Sativex®):** Administered as an oromucosal spray, typically directed towards the sublingual or buccal mucosa. A single spray delivers a fixed dose of 2.7 mg THC and 2.5 mg CBD.
- **Oral Gavage:** In some rat and rabbit studies, cannabinoid formulations were administered directly into the stomach using a gavage needle.
- **Intramuscular (IM) Injection:** In non-human primate studies, THC and CBD were administered via intramuscular injection.<sup>[2]</sup>

## Sample Collection

- **Blood Sampling:** Serial blood samples were collected at predetermined time points following drug administration. Common sampling sites included the tail vein (rats), marginal ear vein (rabbits), cephalic or saphenous vein (dogs), and femoral or saphenous vein (non-human primates). Blood was typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
- **Plasma Preparation:** Blood samples were centrifuged to separate plasma, which was then stored at -20°C or -80°C until analysis.

## Bioanalytical Methods

- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This was the most common analytical technique used for the quantification of THC, CBD, and their metabolites in plasma samples.<sup>[9]</sup> The method offers high sensitivity and selectivity.
- **Sample Preparation:** Prior to LC-MS/MS analysis, plasma samples typically underwent a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to

isolate the analytes of interest and remove interfering substances.

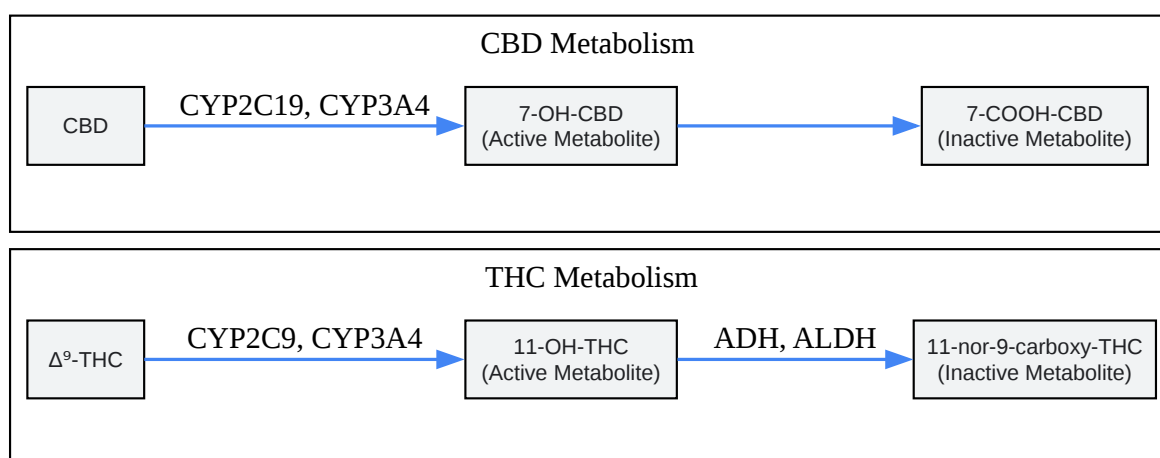
- Validation: The analytical methods were validated for parameters such as linearity, accuracy, precision, and recovery to ensure reliable and reproducible results.

## Visualizations: Pathways and Workflows

To further elucidate the processes involved in the preclinical pharmacokinetic evaluation of nabiximols, the following diagrams are provided.

### Metabolic Pathway of THC and CBD

The primary metabolism of THC and CBD occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. This diagram illustrates the main metabolic conversions.

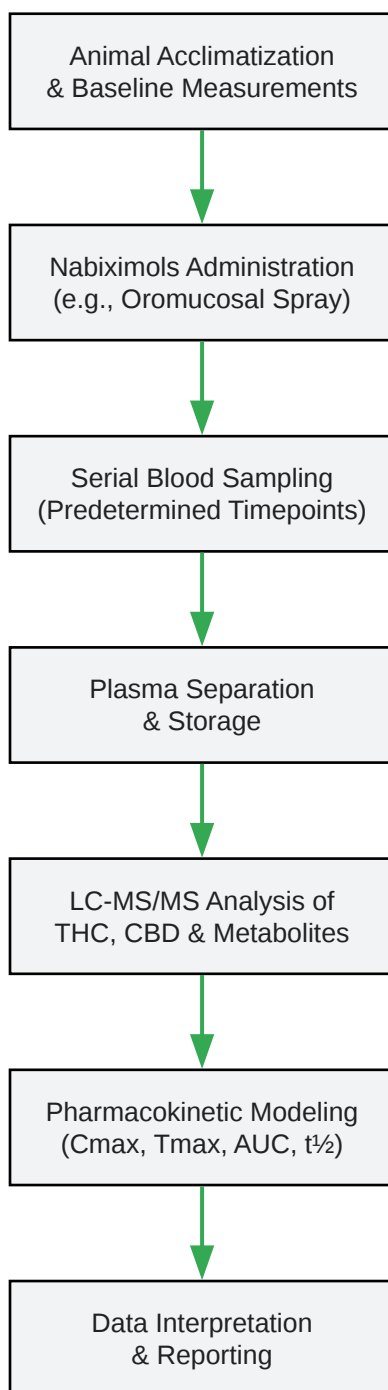


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Caption: Major metabolic pathways of THC and CBD.

## General Experimental Workflow for Preclinical Pharmacokinetic Studies

This diagram outlines the typical sequence of steps involved in a preclinical pharmacokinetic study of nabiximols.

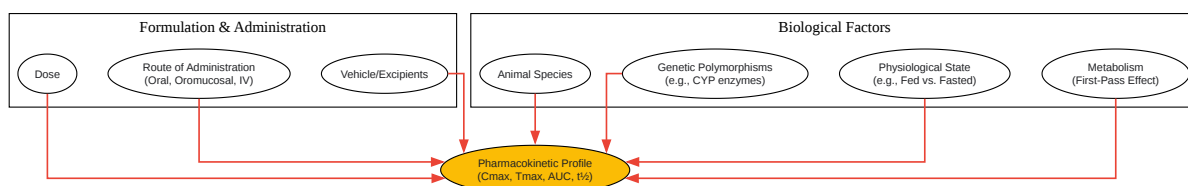


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Caption: A typical preclinical pharmacokinetic study workflow.

## Logical Relationship of Factors Influencing Pharmacokinetics

This diagram illustrates the interplay of various factors that can influence the pharmacokinetic profile of nabiximols in preclinical models.



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Caption: Key factors influencing nabiximols pharmacokinetics.

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- To cite this document: BenchChem. [A Comprehensive Guide to the Preclinical Pharmacokinetics of Nabiximols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676899#pharmacokinetics-of-nabiximols-in-preclinical-animal-models]

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